N'-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
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Description
“N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” is a derivative of indole carbohydrazide . These derivatives have been studied for their antiplatelet aggregation activity .
Synthesis Analysis
The synthesis of similar indole carbohydrazide derivatives typically starts from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which are reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis
The molecular structure of “N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” and similar compounds is determined using various physical and spectroscopic methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” include hydrazinolysis and aldol condensation . The Fischer Indole Synthesis, which involves the conversion of aryl hydrazones to indoles, may also be relevant .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide” are determined using a combination of IR, NMR, and MS methods .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thienoindole analogs, have been reported to show a wide spectrum of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-ht5a receptor binding inhibition .
Mode of Action
Based on its structural similarity to other thienoindole analogs, it may interact with its targets by binding to the active sites, leading to changes in their function .
Biochemical Pathways
Given its potential biological activities, it may be involved in various biochemical pathways related to its targets .
Result of Action
Based on its potential biological activities, it may lead to changes in cellular function and potentially have therapeutic effects .
properties
IUPAC Name |
N'-(4-fluorobenzoyl)-4-methylthieno[2,3-b]indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2S/c1-23-15-5-3-2-4-13(15)14-10-16(26-19(14)23)18(25)22-21-17(24)11-6-8-12(20)9-7-11/h2-10H,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPDSCPHQFUBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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